5-((tert-Butoxycarbonyl)amino)pentanoic acid, also known as BOC-5-aminopentanoic acid or BOC-5-AvaOH, is a valuable building block in peptide synthesis. The tert-butoxycarbonyl (Boc) group acts as a protecting group for the amine functionality, allowing for selective manipulation of other parts of the peptide chain. Once the peptide sequence is assembled, the Boc group can be selectively removed under specific conditions to reveal the free amine, which can then participate in peptide bond formation with other amino acids. PubChem, 545848:
Due to its unique chemical properties, 5-((tert-Butoxycarbonyl)amino)pentanoic acid can be used for the chemical modification of various biomolecules. This includes the conjugation of the molecule to proteins, antibodies, and other biomolecules to introduce new functionalities or improve their properties. For example, the acid can be attached to a therapeutic protein to extend its half-life in the body, allowing for sustained therapeutic effects. ScienceDirect, "Chemical modification of proteins: Strategies and applications":
5-((tert-Butoxycarbonyl)amino)pentanoic acid finds application in drug discovery and development. It can be used as a building block for the synthesis of peptidomimetics, which are molecules that mimic the structure and function of natural peptides. These peptidomimetics can be potential drug candidates with improved drug-like properties compared to natural peptides. Additionally, the acid can be used to create libraries of diverse compounds for high-throughput screening to identify potential drug leads. Royal Society of Chemistry, "Peptidomimetics":
5-((tert-Butoxycarbonyl)amino)pentanoic acid, also known as N-(tert-butoxycarbonyl)-5-aminovaleric acid, is a derivative of pentanoic acid featuring a tert-butoxycarbonyl (Boc) protecting group on the amino group. Its molecular formula is C₁₀H₁₉NO₄, and it has a molecular weight of 217.27 g/mol. This compound appears as a white to almost white powder or crystalline solid and has a melting point ranging from 49.0 to 53.0 °C .
The Boc group is commonly used in organic synthesis to protect amines during
The synthesis of 5-((tert-Butoxycarbonyl)amino)pentanoic acid typically involves the following steps:
5-((tert-Butoxycarbonyl)amino)pentanoic acid has several applications:
Interaction studies involving 5-((tert-Butoxycarbonyl)amino)pentanoic acid focus primarily on its reactivity in peptide synthesis and potential interactions with biological targets. While specific interaction studies are scarce, its role as a building block suggests that it may interact favorably with other amino acids and protein structures during synthesis.
Several compounds share structural similarities with 5-((tert-Butoxycarbonyl)amino)pentanoic acid. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
5-Aminovaleric Acid | C₅H₁₁NO₂ | Lacks the Boc protecting group; more reactive. |
N-(tert-butoxycarbonyl)-4-aminobutyric Acid | C₇H₁₅NO₄ | Similar Boc protection but shorter carbon chain. |
N-(benzyloxycarbonyl)-5-aminovaleric Acid | C₁₂H₁₅NO₄ | Uses benzyloxycarbonyl instead of Boc; alters reactivity. |
2-Amino-5-(tert-butoxycarbonyl)pentanoic Acid | C₁₀H₂₁N₂O₄ | Contains an additional amino group; higher complexity. |
These compounds highlight the unique aspects of 5-((tert-butoxycarbonyl)amino)pentanoic acid, particularly its utility as a protected amino acid in synthetic chemistry while maintaining a balance between reactivity and stability due to the Boc group.
Irritant